molecular formula C8H15BrO2 B13161936 3-(3-Bromopropoxy)oxane

3-(3-Bromopropoxy)oxane

Cat. No.: B13161936
M. Wt: 223.11 g/mol
InChI Key: DGRLJJYBFONLBA-UHFFFAOYSA-N
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Description

3-(3-Bromopropoxy)oxane is an organic compound with the molecular formula C8H15BrO2. It is a derivative of oxane, featuring a bromopropoxy group attached to the oxane ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Bromopropoxy)oxane can be synthesized through the reaction of 3-bromo-1-propanol with 2,3-dihydropyran. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The mixture is stirred at room temperature for about 12 hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropoxy)oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms.

Scientific Research Applications

3-(3-Bromopropoxy)oxane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromopropoxy)oxane involves its reactivity with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxane ring provides stability and structural integrity to the molecule, allowing it to interact with different pathways and targets in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromopropoxy)oxane is unique due to its combination of the bromopropoxy group and the oxane ring. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds. The presence of the oxane ring provides additional stability and versatility in chemical reactions, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

3-(3-bromopropoxy)oxane

InChI

InChI=1S/C8H15BrO2/c9-4-2-6-11-8-3-1-5-10-7-8/h8H,1-7H2

InChI Key

DGRLJJYBFONLBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)OCCCBr

Origin of Product

United States

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